molecular formula C11H15NO2 B13289085 Methyl 3-(1-aminoethyl)-4-methylbenzoate

Methyl 3-(1-aminoethyl)-4-methylbenzoate

Cat. No.: B13289085
M. Wt: 193.24 g/mol
InChI Key: PXQBHAHWPLQYFQ-UHFFFAOYSA-N
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Description

Methyl 3-(1-aminoethyl)-4-methylbenzoate: is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a methyl group and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-aminoethyl)-4-methylbenzoate typically involves the esterification of 3-(1-aminoethyl)-4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(1-aminoethyl)-4-methylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 3-(1-aminoethyl)-4-methylbenzoic acid or 3-(1-aminoethyl)-4-methylbenzaldehyde.

    Reduction: Formation of 3-(1-aminoethyl)-4-methylbenzyl alcohol or 3-(1-aminoethyl)-4-methylbenzylamine.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-(1-aminoethyl)-4-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: The compound has potential applications in the development of new drugs, particularly those targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique chemical properties make it suitable for use in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of Methyl 3-(1-aminoethyl)-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 3-(1-aminoethyl)benzoate
  • Methyl 4-(1-aminoethyl)benzoate
  • Methyl 3-(1-aminoethyl)-2-methylbenzoate

Comparison: Methyl 3-(1-aminoethyl)-4-methylbenzoate is unique due to the specific positioning of the methyl and aminoethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different pharmacological or chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-(1-aminoethyl)-4-methylbenzoate

InChI

InChI=1S/C11H15NO2/c1-7-4-5-9(11(13)14-3)6-10(7)8(2)12/h4-6,8H,12H2,1-3H3

InChI Key

PXQBHAHWPLQYFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C(C)N

Origin of Product

United States

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